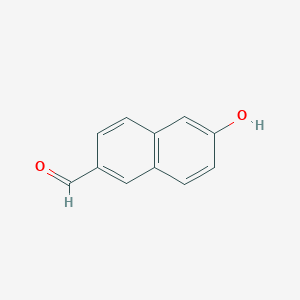
6-羟基-2-萘醛
概述
描述
6-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is characterized by its pale gray to white crystalline powder appearance. This compound is known for its aromatic properties and is soluble in organic solvents such as ethanol and chloroform .
科学研究应用
6-Hydroxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of fluorescent dyes and photosensitive dyes.
Biology: It is used in the development of mitochondrial-targeted pH fluorescent probes.
Medicine: It has shown potential anti-inflammatory, anti-cancer, and antioxidant properties.
Industry: It is used in the production of various organic compounds and materials.
作用机制
Target of Action
6-Hydroxy-2-naphthaldehyde is primarily used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe is used to visualize mitochondrial pH fluctuations in live cells .
Mode of Action
The compound interacts with its targets through a carbon-carbon double bond bridging . This interaction results in the formation of a pH fluorescent probe that exhibits remarkable pH-dependent behavior .
Biochemical Pathways
It is involved in the synthesis of a ph fluorescent probe that can detect changes in mitochondrial ph . This suggests that it may play a role in cellular processes that involve pH regulation within the mitochondria.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of 6-Hydroxy-2-naphthaldehyde is the creation of a pH fluorescent probe that can be used to visualize mitochondrial pH fluctuations in live cells . This allows for the monitoring of pH changes within the mitochondria, which can be crucial in understanding cellular metabolism and function.
Action Environment
The action of 6-Hydroxy-2-naphthaldehyde can be influenced by environmental factors. For instance, it is known that the compound should be stored at 4° C to maintain its stability . Additionally, it is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
生化分析
Biochemical Properties
6-Hydroxy-2-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic synthesis and have implications in the development of fluorescent probes for biochemical assays. The compound’s interaction with enzymes and proteins is primarily through its aldehyde group, which can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction is significant in the study of enzyme mechanisms and protein modifications.
Cellular Effects
6-Hydroxy-2-naphthaldehyde has been shown to influence various cellular processes. It acts as a fluorescent probe for mitochondrial pH imaging, indicating its ability to target and accumulate in mitochondria . This targeting is crucial for studying mitochondrial function and dynamics. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mitochondrial proteins and enzymes. By modulating mitochondrial pH, 6-Hydroxy-2-naphthaldehyde can affect cellular energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-2-naphthaldehyde involves its interaction with biomolecules through its aldehyde and hydroxyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and protein function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-2-naphthaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . This degradation can affect its efficacy in biochemical assays and its long-term impact on cellular function. Studies have shown that the compound retains its activity for several hours in vitro, making it suitable for short-term experiments.
Dosage Effects in Animal Models
The effects of 6-Hydroxy-2-naphthaldehyde in animal models vary with dosage. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, it can induce oxidative stress and cellular damage, particularly in tissues with high metabolic activity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
6-Hydroxy-2-naphthaldehyde is involved in various metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite in the biodegradation of phenanthrene, where it is further transformed into other compounds through enzymatic reactions . The compound interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into less toxic metabolites. This involvement in metabolic pathways underscores its significance in environmental biochemistry and toxicology.
Transport and Distribution
Within cells and tissues, 6-Hydroxy-2-naphthaldehyde is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments such as mitochondria. This selective localization is essential for its function as a mitochondrial probe.
Subcellular Localization
6-Hydroxy-2-naphthaldehyde is primarily localized in the mitochondria, where it exerts its biochemical effects . The compound’s subcellular localization is directed by its structural properties, including its ability to form hydrogen bonds and interact with mitochondrial proteins. This localization is crucial for its role in studying mitochondrial function and dynamics. Additionally, the compound may undergo post-translational modifications that further influence its activity and targeting within the cell.
准备方法
Synthetic Routes and Reaction Conditions: One common synthetic route for 6-Hydroxy-2-naphthaldehyde involves the following steps :
Bromination: Beta-naphthol reacts with bromine to form 1,6-dibromo-2-naphthol.
Reduction: 1,6-dibromo-2-naphthol is reduced to 6-bromo-2-naphthol.
Methylation: 6-bromo-2-naphthol undergoes methylation to form 6-bromo-2-naphthyl methyl ether.
Grignard Reaction: 6-bromo-2-naphthyl methyl ether reacts with magnesium to form a Grignard reagent, which then reacts with N,N-dimethyl formamide to produce 6-methoxy-2-naphthaldehyde.
Demethylation: 6-methoxy-2-naphthaldehyde is demethylated using lithium chloride in a high boiling point aprotic polar solvent to yield 6-Hydroxy-2-naphthaldehyde.
Industrial Production Methods: The industrial production of 6-Hydroxy-2-naphthaldehyde typically follows the same synthetic route as described above. The process is advantageous due to its simplicity, low cost, and high yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 6-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives
相似化合物的比较
- 2-Hydroxy-1-naphthaldehyde
- 4-Hydroxy-1-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 6-Cyano-2-naphthol
Comparison: 6-Hydroxy-2-naphthaldehyde is unique due to its specific hydroxyl and aldehyde group positions, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Hydroxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde have different positions of the hydroxyl group, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
6-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNJOJHKYNLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377308 | |
| Record name | 6-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-82-1 | |
| Record name | 6-Hydroxy-2-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-2-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?
A: 6-Hydroxy-2-naphthaldehyde serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.
Q2: Can you provide an example of how the structure of a 6-Hydroxy-2-naphthaldehyde-based probe relates to its function?
A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), 6-Hydroxy-2-naphthaldehyde was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of 6-Hydroxy-2-naphthaldehyde directly impact the probe's spectral properties and potential applications.
Q3: Beyond fluorescent probes, are there other applications of 6-Hydroxy-2-naphthaldehyde in chemical synthesis?
A: Yes, 6-Hydroxy-2-naphthaldehyde is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of 6-Hydroxy-2-naphthaldehyde to introduce new functionalities and build the target molecule step-by-step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
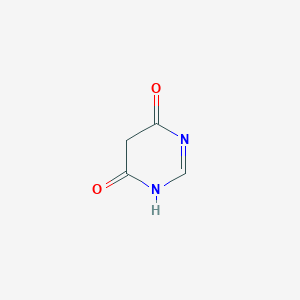
![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)
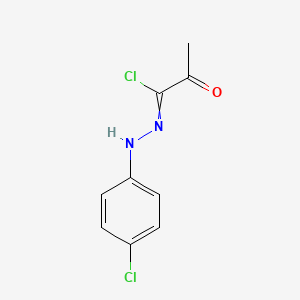
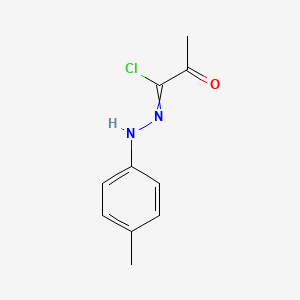

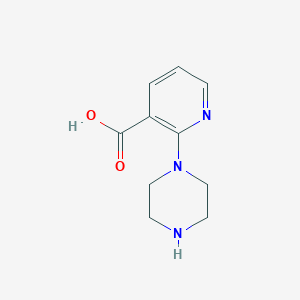
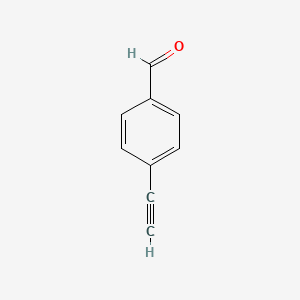
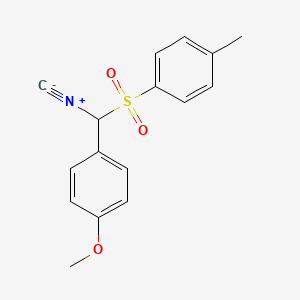
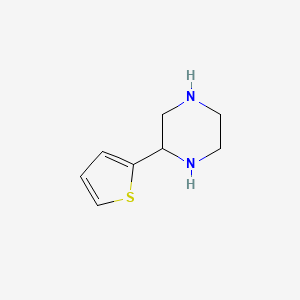
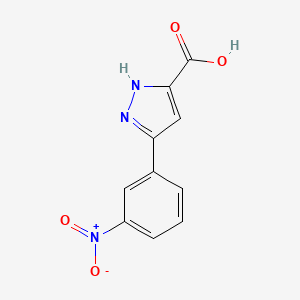
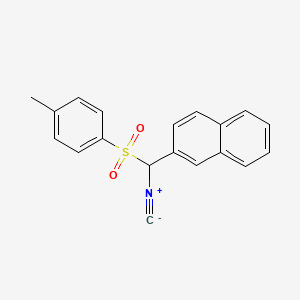
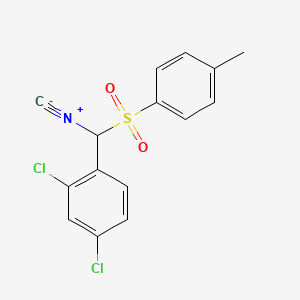
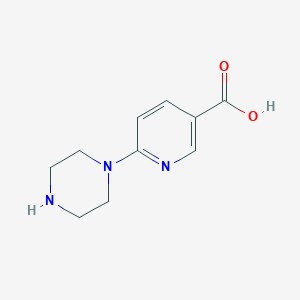
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
